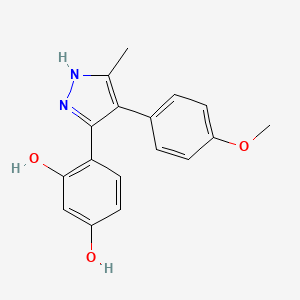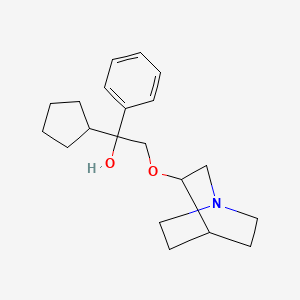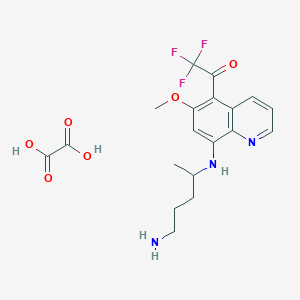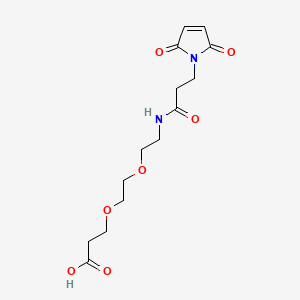
Mal-amido-PEG2-acid
Overview
Description
Mal-amido-PEG2-acid is a polyethylene glycol (PEG) derivative that contains a maleimide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .
Mechanism of Action
Target of Action
Mal-amido-PEG2-acid is a PEG linker containing a maleimide group and a terminal carboxylic acid . The primary targets of this compound are molecules with primary amine groups and thiol groups . The terminal carboxylic acid can react with primary amine groups to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond .
Mode of Action
The mode of action of this compound involves the formation of stable bonds with target molecules. The terminal carboxylic acid reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . Simultaneously, the maleimide group reacts with a thiol group to form a covalent bond . This dual reactivity allows the compound to connect biomolecules with a thiol to other molecules with a primary amine group .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the biomolecules it connects. As a linker, it can be used in the synthesis of PROTACs , which are molecules designed to degrade specific proteins within cells . The exact pathways affected would therefore depend on the proteins targeted by the specific PROTAC.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid of Mal-amido-PEG2-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its ability to form stable amide bonds with primary amine groups and covalent bonds with thiol groups This allows it to connect with biomolecules, potentially influencing their function
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG2-acid is synthesized through a series of chemical reactions involving the conjugation of a PEG chain with a maleimide group and a carboxylic acid. The process typically involves the following steps:
Activation of Carboxylic Acid: The carboxylic acid group is activated using reagents such as EDC or DCC.
Conjugation with PEG: The activated carboxylic acid reacts with a PEG chain to form an amide bond.
Introduction of Maleimide Group: The maleimide group is introduced through a reaction with a thiol-reactive reagent
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of carboxylic acid are activated using industrial-grade EDC or DCC.
PEG Conjugation: The activated carboxylic acid is reacted with PEG in large reactors.
Maleimide Introduction: The maleimide group is introduced using thiol-reactive reagents in controlled environments to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG2-acid undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amine groups to form stable amide bonds
Common Reagents and Conditions
EDC or DCC: Used for activating the carboxylic acid group.
Thiol-Containing Compounds: React with the maleimide group to form thioether linkages.
Primary Amines: React with the activated carboxylic acid to form amide bonds
Major Products Formed
Thioether Linkages: Formed from the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed from the reaction of the activated carboxylic acid with primary amines
Scientific Research Applications
Mal-amido-PEG2-acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in bioconjugation and PEGylation processes to improve solubility and stability of compounds.
Biology: Facilitates the attachment of biomolecules, such as proteins and peptides, to surfaces or other molecules.
Medicine: Used in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Employed in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation
Comparison with Similar Compounds
Similar Compounds
Mal-PEG2-acid: Similar structure but lacks the amido group.
Mal-PEG4-acid: Longer PEG chain, providing increased solubility and flexibility.
Mal-PEG-NHS ester: Contains an NHS ester group for more efficient amide bond formation
Uniqueness
Mal-amido-PEG2-acid is unique due to its combination of a maleimide group and a terminal carboxylic acid, linked through a PEG chain. This structure provides enhanced solubility, stability, and versatility in bioconjugation and PEGylation processes .
Properties
IUPAC Name |
3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O7/c17-11(3-6-16-12(18)1-2-13(16)19)15-5-8-23-10-9-22-7-4-14(20)21/h1-2H,3-10H2,(H,15,17)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPJQBDDYXDSNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
871133-36-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-carboxyethyl)-ω-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871133-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756525-98-1 | |
| Record name | 3-[2-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]ethoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756525-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


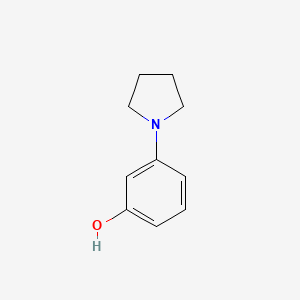
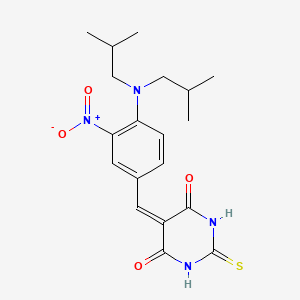
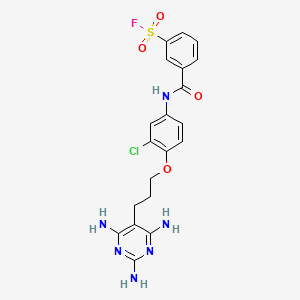
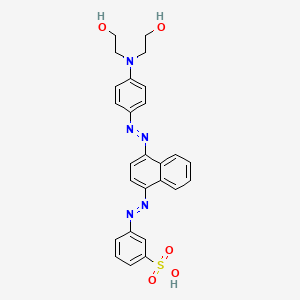
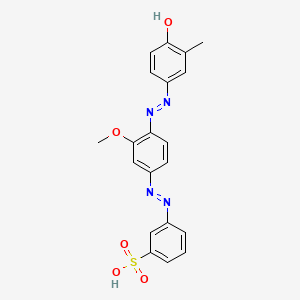
![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)
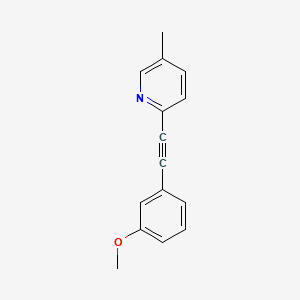
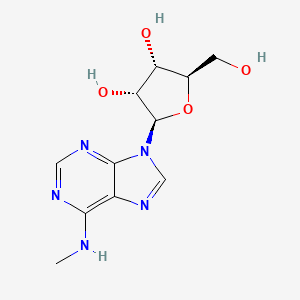
![2-[2-chloro-4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-6-methoxyphenoxy]acetamide](/img/structure/B1675858.png)
